molecular formula C15H11ClN4O B7548363 N-(4-chlorophenyl)-5-pyridin-4-yl-1H-pyrazole-3-carboxamide

N-(4-chlorophenyl)-5-pyridin-4-yl-1H-pyrazole-3-carboxamide

Cat. No. B7548363
M. Wt: 298.73 g/mol
InChI Key: PGRMHNBJTZLEPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-chlorophenyl)-5-pyridin-4-yl-1H-pyrazole-3-carboxamide, commonly known as CP-868,596, is a small molecule inhibitor of the protein c-Met. It was first synthesized by Pfizer in 2005 and has been the subject of extensive scientific research since then.

Mechanism of Action

CP-868,596 binds to the ATP-binding site of c-Met and inhibits its kinase activity. This leads to the inhibition of downstream signaling pathways, such as the PI3K/Akt and MAPK/ERK pathways, which are involved in cell proliferation, survival, and migration. Inhibition of these pathways results in decreased tumor growth, invasion, and metastasis.
Biochemical and Physiological Effects:
CP-868,596 has been shown to inhibit the growth of various types of cancer cells, including lung, breast, and liver cancer cells. It also inhibits the migration and invasion of cancer cells and induces apoptosis, or programmed cell death, in cancer cells. In addition, CP-868,596 has been shown to inhibit angiogenesis, the formation of new blood vessels that is necessary for tumor growth and metastasis.

Advantages and Limitations for Lab Experiments

One advantage of using CP-868,596 in lab experiments is its specificity for c-Met. This allows researchers to study the effects of c-Met inhibition on cancer cells without the confounding effects of off-target effects. However, one limitation is that CP-868,596 may not accurately reflect the effects of c-Met inhibition in vivo, as it may not fully penetrate tissues or may be metabolized differently in vivo compared to in vitro.

Future Directions

There are several future directions for research on CP-868,596. One direction is to study its efficacy in combination with other cancer therapies, such as chemotherapy or immunotherapy. Another direction is to develop more potent and selective c-Met inhibitors that may have improved efficacy and fewer side effects. Additionally, further research is needed to understand the mechanisms of resistance to c-Met inhibitors and to develop strategies to overcome this resistance.

Synthesis Methods

The synthesis of CP-868,596 involves a multi-step process that begins with the reaction of 4-chlorobenzonitrile with 2-bromopyridine to form 4-chloro-2-(pyridin-2-yl)benzonitrile. This intermediate is then reacted with hydrazine hydrate and acetic acid to form 4-chloro-2-(pyridin-2-yl)phenylhydrazine. The final step involves the reaction of this intermediate with 3-(dimethylamino)acryloyl chloride to form CP-868,596.

Scientific Research Applications

CP-868,596 has been extensively studied for its potential therapeutic applications in cancer treatment. The protein c-Met is overexpressed in many types of cancer, including lung, breast, and liver cancer, and is associated with tumor growth, invasion, and metastasis. CP-868,596 inhibits the activity of c-Met and has been shown to inhibit tumor growth in preclinical studies.

properties

IUPAC Name

N-(4-chlorophenyl)-3-pyridin-4-yl-1H-pyrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN4O/c16-11-1-3-12(4-2-11)18-15(21)14-9-13(19-20-14)10-5-7-17-8-6-10/h1-9H,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGRMHNBJTZLEPM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=CC(=NN2)C3=CC=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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